molecular formula C5H11N B7894303 3-Methylcyclobutan-1-amine CAS No. 89381-06-6

3-Methylcyclobutan-1-amine

Cat. No.: B7894303
CAS No.: 89381-06-6
M. Wt: 85.15 g/mol
InChI Key: GNHDRVDLNQEOPA-UHFFFAOYSA-N
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Description

3-Methylcyclobutan-1-amine is an organic compound with the molecular formula C5H11N It is a cyclobutane derivative where a methyl group is attached to the third carbon and an amine group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclobutan-1-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methylcyclobutanone with ammonia or an amine source can yield this compound through reductive amination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 3-methylcyclobutanone in the presence of ammonia. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Scientific Research Applications

3-Methylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methylcyclobutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

    Cyclobutanamine: Similar structure but lacks the methyl group.

    3-Methylcyclopentan-1-amine: Similar structure with an additional carbon in the ring.

    Cyclopropylamine: Smaller ring structure with similar amine functionality.

Uniqueness: 3-Methylcyclobutan-1-amine is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its structural rigidity and steric effects make it a valuable compound for studying ring strain and reactivity in cyclic amines .

Properties

IUPAC Name

3-methylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-2-5(6)3-4/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHDRVDLNQEOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634901
Record name 3-Methylcyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89381-06-6, 20826-77-1
Record name 3-Methylcyclobutanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89381-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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